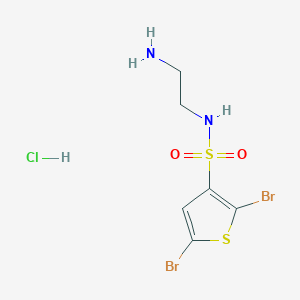
2-Bromo-3-chloro-6-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-chloro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2. It is characterized by the presence of a bromine atom at the second position, a chlorine atom at the third position, and a hydroxyl group at the sixth position on a benzene ring, along with an aldehyde group at the first position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-6-hydroxybenzaldehyde typically involves the bromination and chlorination of 2-hydroxybenzaldehyde (salicylaldehyde) under controlled conditions. The reaction conditions include the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-chloro-6-hydroxybenzaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, with reagents such as sodium hydroxide (NaOH) or potassium iodide (KI) being used.
Major Products Formed:
Oxidation: 2-Bromo-3-chloro-6-hydroxybenzoic acid
Reduction: 2-Bromo-3-chloro-6-hydroxybenzyl alcohol
Substitution: Various substituted benzaldehydes or benzoic acids, depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Bromo-3-chloro-6-hydroxybenzaldehyde is utilized in various scientific research applications due to its unique chemical properties. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the development of new materials and as a reagent in organic synthesis.
Mecanismo De Acción
2-Bromo-3-chloro-6-hydroxybenzaldehyde is similar to other halogenated benzaldehydes, such as 3-Bromo-5-chloro-2-hydroxybenzaldehyde and 3-Chloro-2-hydroxybenzaldehyde. its unique combination of halogen atoms and hydroxyl group positions it as a valuable compound in specific applications. The presence of both bromine and chlorine atoms enhances its reactivity and versatility compared to compounds with only one type of halogen.
Comparación Con Compuestos Similares
3-Bromo-5-chloro-2-hydroxybenzaldehyde
3-Chloro-2-hydroxybenzaldehyde
2-Chloro-3-hydroxybenzaldehyde
Propiedades
IUPAC Name |
2-bromo-3-chloro-6-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHHHXOCMSMOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2956761.png)

![N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956763.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2956765.png)
![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2956766.png)

![(2-chloro-6-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2956770.png)



![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956777.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2956780.png)

